molecular formula C37H45ClN4O4 B609690 NVP-CFC218 CAS No. 1313363-06-2

NVP-CFC218

Cat. No. B609690
CAS RN: 1313363-06-2
M. Wt: 645.241
InChI Key: BZZYIHQWCXHSMZ-FMSKOOSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVP-CFC218 is a novel potent and selective p53-HDM2 inhibitor.

Scientific Research Applications

  • Improving the N-version programming process : This paper discusses the application of the N-version programming (NVP) technique in a project related to automatic airplane landing. It highlights the impact of NVP on software reliability and fault tolerance (Lyu & He, 1993).

  • Urban natural ventilation potential : Although not directly related, this study discusses the urban natural ventilation potential (NVP) in the context of urban planning and design (Tong, Luo, & Zhou, 2021).

  • Nitrogen-vacancy color center in diamond : This paper reviews the nitrogen-vacancy (NV) color center in diamond, which is significant for quantum technologies, nanotechnologies, and tests of entanglement in quantum mechanics (Doherty et al., 2013).

  • Natural ventilation in residential buildings : This study investigates the application of Natural Ventilation (NV) in buildings located in polluted environments (Costanzo et al., 2019).

  • Nano-scale applications of NV color center in diamond : Discusses the potential applications of Nitrogen-Vacancy (NV) color center in diamond in bioimaging and biosensing (Balasubramanian, Lazariev, Arumugam, & Duan, 2014).

properties

CAS RN

1313363-06-2

Product Name

NVP-CFC218

Molecular Formula

C37H45ClN4O4

Molecular Weight

645.241

IUPAC Name

(S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4S)-4-(3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,4-dihydroisoquinolin-3(2H)-one

InChI

InChI=1S/C37H45ClN4O4/c1-24(2)46-34-21-32-27(19-33(34)45-4)20-36(44)42(37(32)26-7-9-28(38)10-8-26)31-15-13-29(14-16-31)40(3)22-25-5-11-30(12-6-25)41-18-17-39-35(43)23-41/h7-10,13-16,19,21,24-25,30,37H,5-6,11-12,17-18,20,22-23H2,1-4H3,(H,39,43)/t25-,30-,37-/m0/s1

InChI Key

BZZYIHQWCXHSMZ-FMSKOOSDSA-N

SMILES

O=C1N(C2=CC=C(N(C)C[C@H]3CC[C@H](N4CC(NCC4)=O)CC3)C=C2)[C@@H](C5=CC=C(Cl)C=C5)C6=C(C=C(OC)C(OC(C)C)=C6)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NVP-CFC218

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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